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molecular formula C10H7BrClNO B3305675 5-Bromo-1-chloro-6-methoxyisoquinoline CAS No. 923586-14-5

5-Bromo-1-chloro-6-methoxyisoquinoline

Cat. No. B3305675
M. Wt: 272.52 g/mol
InChI Key: SEHOMHZTSKIRNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07618985B2

Procedure details

POCl3 (6.5 ml) was added to the 5-bromo-6-methoxyisoquinoline-N-oxide hydrochloride (1.22 g) and the mixture heated at 90° C. for 6 h. Excess POCl3 was removed in vacuo and the remaining solid washed with water, filtered and dried in vacuo to give 5-bromo-1-chloro-6-methoxyisoquinoline (1.26 g).
Name
Quantity
6.5 mL
Type
reactant
Reaction Step One
Name
5-bromo-6-methoxyisoquinoline-N-oxide hydrochloride
Quantity
1.22 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
O=P(Cl)(Cl)Cl.[ClH:6].[Br:7][C:8]1[C:17]([O:18][CH3:19])=[CH:16][CH:15]=[C:14]2[C:9]=1[CH:10]=[CH:11][N+:12]([O-])=[CH:13]2>>[Br:7][C:8]1[C:17]([O:18][CH3:19])=[CH:16][CH:15]=[C:14]2[C:9]=1[CH:10]=[CH:11][N:12]=[C:13]2[Cl:6] |f:1.2|

Inputs

Step One
Name
Quantity
6.5 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
5-bromo-6-methoxyisoquinoline-N-oxide hydrochloride
Quantity
1.22 g
Type
reactant
Smiles
Cl.BrC1=C2C=C[N+](=CC2=CC=C1OC)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Excess POCl3 was removed in vacuo
WASH
Type
WASH
Details
the remaining solid washed with water
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC1=C2C=CN=C(C2=CC=C1OC)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.26 g
YIELD: CALCULATEDPERCENTYIELD 110.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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